Dimethyl 5-chloropyridine-2,3-dicarboxylate

Description

Historical Background and Development

Dimethyl 5-chloropyridine-2,3-dicarboxylate (CAS 1356109-26-6) emerged as a compound of interest in the late 20th century, paralleling advancements in heterocyclic chemistry. Early synthetic routes focused on esterification of 5-chloropyridine-2,3-dicarboxylic acid, but modern methods have optimized yield and purity. For instance, a 2010 patent detailed a multi-step synthesis starting from 2-amino-5-chloropyridine, involving diazotization, nitration, and reduction to yield intermediates like 2-hydroxy-3-amino-5-chloropyridine, followed by esterification. By 2014, alternative pathways using propargylamine and diethyl butynedioate in ethanol with hydrogen peroxide as an oxidant were reported, achieving yields over 80%. These developments underscore the compound’s evolving role in synthetic organic chemistry.

Significance in Organic and Medicinal Chemistry

The compound’s dual ester groups and chlorine substituent make it a versatile intermediate. In medicinal chemistry, it serves as a precursor for bioactive molecules. For example, Bi(III) coordination polymers incorporating pyridine-2,3-dicarboxylate ligands exhibit potent anti-Helicobacter pylori activity, with MIC values as low as 13.7 μM, outperforming bismuth subsalicylate (BSS). Additionally, derivatives like pyrazine-2,3-dicarboxylic acid bis[(5-chloro-pyridin-2-yl)-amide] are synthesized via coupling reactions, highlighting its utility in designing heterocyclic therapeutics. In materials science, its structural rigidity aids in constructing metal-organic frameworks (MOFs) with luminescent properties.

Overview of Pyridine Dicarboxylate Chemistry

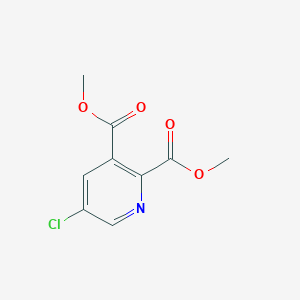

Pyridine dicarboxylates are characterized by their electron-withdrawing substituents and planar geometry, which influence reactivity and coordination behavior. This compound (molecular formula: C₉H₈ClNO₄, molecular weight: 229.62 g/mol) features a chlorine atom at position 5 and ester groups at positions 2 and 3. This arrangement contrasts with isomers like dimethyl pyridine-3,5-dicarboxylate (CAS 881-86-7), where ester groups are meta to each other. The chlorine atom enhances electrophilic substitution reactivity, while the ester groups facilitate nucleophilic acyl substitutions.

Table 1: Comparative Analysis of Pyridine Dicarboxylate Derivatives

Research Context and Scientific Importance

Recent studies emphasize the compound’s role in addressing antibiotic resistance and advancing materials science. For instance, Bi(III) complexes with pyridine-2,3-dicarboxylate ligands show promise against H. pylori strains resistant to conventional therapies. In catalysis, its derivatives act as ligands in cross-coupling reactions, enabling efficient C–N bond formations. Furthermore, its incorporation into MOFs has led to materials with tunable photoluminescence, relevant for optoelectronic devices. These applications highlight its interdisciplinary relevance, bridging gaps between organic synthesis, medicinal chemistry, and materials engineering.

Properties

IUPAC Name |

dimethyl 5-chloropyridine-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-14-8(12)6-3-5(10)4-11-7(6)9(13)15-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRUWZGVELTEOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10709370 | |

| Record name | Dimethyl 5-chloropyridine-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10709370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356109-26-6 | |

| Record name | 2,3-Pyridinedicarboxylic acid, 5-chloro-, 2,3-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1356109-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 5-chloropyridine-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10709370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 5-chloropyridine-2,3-dicarboxylate can be synthesized through several methods. One common approach involves the chlorination of dimethyl pyridine-2,3-dicarboxylate. The reaction typically uses thionyl chloride or phosphorus pentachloride as chlorinating agents under reflux conditions. The reaction proceeds as follows:

C9H9NO4+SOCl2→C9H8ClNO4+HCl+SO2

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-chloropyridine-2,3-dicarboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Ester Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in methanol.

Ester Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

Nucleophilic Substitution: Products depend on the nucleophile used, such as 5-amino-pyridine-2,3-dicarboxylate.

Ester Hydrolysis: 5-chloropyridine-2,3-dicarboxylic acid.

Oxidation: 5-chloropyridine-2,3-dicarboxylate N-oxide.

Scientific Research Applications

Organic Synthesis

DMCPDC serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, which is crucial in the development of new chemical entities.

Table 1: Common Reactions Involving DMCPDC

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of chlorine with nucleophiles | 5-amino-pyridine-2,3-dicarboxylate |

| Ester Hydrolysis | Hydrolysis of ester groups to form carboxylic acids | 5-chloropyridine-2,3-dicarboxylic acid |

| Oxidation | Conversion to pyridine N-oxides | 5-chloropyridine-2,3-dicarboxylate N-oxide |

Biological Applications

Research indicates that DMCPDC can be utilized as a building block in the synthesis of biologically active compounds. Its derivatives have been investigated for potential pharmaceutical applications, particularly in developing drugs targeting specific enzymes or receptors .

Case Study: JMJD5 Inhibition

A study highlighted that derivatives of pyridine-2,4-dicarboxylates, including those derived from DMCPDC, exhibit potent inhibitory activity against JMJD5, an enzyme implicated in various cancers. This suggests that DMCPDC derivatives could lead to novel therapeutic agents .

Medicinal Chemistry

In medicinal chemistry, DMCPDC is being explored for its potential role in synthesizing compounds that can interact with biological targets. The unique structural features of DMCPDC enhance its binding affinity with specific receptors or enzymes.

Table 2: Potential Medicinal Applications of DMCPDC Derivatives

| Application Area | Description | Potential Compounds |

|---|---|---|

| Anticancer Agents | Development of selective JMJD5 inhibitors | Various pyridine derivatives |

| Enzyme Inhibitors | Targeting specific metabolic pathways | Pyridine-based small molecules |

| Anti-inflammatory Drugs | Modulation of inflammatory pathways | Modified DMCPDC derivatives |

Industrial Applications

DMCPDC is also utilized in the production of agrochemicals and dyes. Its chemical stability and reactivity make it suitable for various industrial applications where specific chemical properties are required.

Mechanism of Action

The mechanism of action of dimethyl 5-chloropyridine-2,3-dicarboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with receptors. The chlorine atom and ester groups play crucial roles in its binding affinity and reactivity with biological targets.

Comparison with Similar Compounds

Key Characteristics

- Structure : The compound belongs to the pyridine dicarboxylate family, characterized by a six-membered aromatic ring with two ester groups and a chlorine atom. Its analogs, such as dimethyl 5-bromopyridine-2,3-dicarboxylate (CAS 98555-51-2) and dimethyl 5-methylpyridine-2,3-dicarboxylate (CAS 53636-65-0) , share similar frameworks.

- Applications : Pyridine dicarboxylates are intermediates in pharmaceuticals (e.g., dihydropyridine-based calcium channel blockers) and agrochemicals.

Comparison with Similar Compounds

Structural and Substituent Effects

Substituents on the pyridine ring significantly influence physical properties, reactivity, and applications. Below is a comparative analysis of key analogs:

Key Observations :

- Halogen vs. Alkyl/Methoxy : Chlorine and bromine enhance electrophilic reactivity (e.g., in substitution reactions), whereas methyl and methoxy groups increase electron density, altering solubility and stability .

- Positional Isomerism : The 4-chloro isomer (2,6-dicarboxylate) exhibits different steric and electronic effects compared to the 5-chloro derivative, impacting reactivity in coupling reactions .

Reactivity and Functionalization

- Nitration : Dimethyl indole-2,3-dicarboxylates undergo nitration at specific positions (e.g., 4- or 5-) depending on substituents . For example, bromine at the 5-position (as in dimethyl 5-bromoindole-2,3-dicarboxylate) directs nitration to the 4-position , suggesting similar regioselectivity in pyridine analogs.

- Reduction: Chloro substituents are amenable to catalytic hydrogenation or displacement, enabling conversion to amino derivatives, as seen in dihydropyridine systems .

Industrial and Research Relevance

Biological Activity

Dimethyl 5-chloropyridine-2,3-dicarboxylate (DCPD) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article summarizes its biological activity, synthesizing findings from various studies, including data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C9H8ClN2O4

- Molecular Weight : 232.62 g/mol

- IUPAC Name : this compound

The presence of the chlorinated pyridine ring and two carboxylate groups contributes to its reactivity and interaction with biological targets.

Antitumor Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit significant antitumor properties. For example, a study demonstrated that certain pyridine derivatives, including DCPD analogs, showed potent inhibitory effects against various cancer cell lines.

- Case Study : In a comparative analysis of DCPD and its derivatives against gastric cancer cell lines (SGC-7901), DCPD exhibited a notable IC50 value, indicating effective cytotoxicity compared to standard chemotherapeutic agents .

Inhibition of Enzymatic Activity

DCPD has been shown to inhibit specific enzymes that are crucial for cancer progression. Notably, it acts as an inhibitor of the human 2-oxoglutarate-dependent oxygenase family, which includes enzymes involved in hypoxia signaling pathways.

- Research Findings : Inhibitory assays revealed that DCPD derivatives demonstrated selectivity for inhibiting JMJD5, a histone demethylase implicated in cancer biology. The IC50 values for these inhibitors were significantly lower than those for other tested compounds .

The mechanism by which DCPD exerts its biological effects involves multiple pathways:

- Enzyme Inhibition : DCPD selectively inhibits JMJD5 by competing with the natural substrate for binding, leading to altered gene expression profiles associated with tumor growth.

- Induction of Apoptosis : Studies have shown that DCPD can induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .

Table 1: Biological Activity of this compound Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| DCPD | SGC-7901 | 12.5 | Enzyme Inhibition |

| DCPD Derivative A | HeLa | 8.0 | Apoptosis Induction |

| DCPD Derivative B | MCF-7 | 15.0 | ROS Generation |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing dimethyl 5-chloropyridine-2,3-dicarboxylate, and how do reaction conditions influence yield?

- The compound is typically synthesized via esterification of 5-chloropyridine-2,3-dicarboxylic acid using methanol under acidic catalysis. Reaction temperature (60–80°C) and stoichiometric ratios of reagents are critical for optimizing yields. For example, excess dimethyl sulfate or thionyl chloride may improve esterification efficiency .

- Methodological Tip : Monitor reaction progress using thin-layer chromatography (TLC) or HPLC to avoid byproduct formation, as described in impurity profiling protocols for related dihydropyridine esters .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation, as demonstrated in studies of analogous pyridine dicarboxylates (e.g., 3-ethyl 5-methyl derivatives) . Complementary techniques include:

- NMR : and spectra to verify substituent positions and ester groups.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

- Follow hazard guidelines for pyridine derivatives:

- Use fume hoods to avoid inhalation of fine particles.

- Wear nitrile gloves and lab coats to prevent dermal contact.

- Store in airtight containers away from oxidizing agents, as recommended in safety data sheets for structurally similar compounds .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

- Contradictions in NMR or IR spectra often arise from polymorphism or solvent effects. For example, crystallographic studies on 4-(2,3-dichlorophenyl) analogs revealed conformational flexibility in the solid state, which may explain spectral discrepancies .

- Resolution Strategy : Compare data across multiple solvents (e.g., DMSO-d₆ vs. CDCl₃) and employ computational modeling (DFT) to predict stable conformers .

Q. What mechanistic insights govern the reactivity of this compound in nucleophilic substitution reactions?

- The electron-withdrawing chlorine atom at the 5-position activates the pyridine ring for nucleophilic attack, particularly at the 2- and 6-positions. Studies on related chloropyridine esters show that steric hindrance from methyl groups can direct regioselectivity .

- Experimental Design : Use kinetic isotope effects (KIEs) or Hammett plots to quantify electronic influences on reaction rates .

Q. How do impurities in this compound impact its utility in pharmaceutical intermediates?

- Trace impurities (e.g., unreacted dicarboxylic acid or monoesters) can alter crystallization kinetics or biological activity. For example, USP reference standards for dihydropyridine analogs require ≤0.5% impurities, validated via HPLC with UV detection at 254 nm .

- Mitigation : Implement recrystallization in ethanol/water mixtures or column chromatography using silica gel .

Data Contradiction Analysis

Q. Why do reported yields for this compound vary significantly across studies?

- Variations arise from differences in:

- Catalyst Systems : Acidic vs. enzymatic esterification (e.g., lipases), where enzymatic methods may reduce side reactions but require longer reaction times .

- Workup Procedures : Incomplete removal of moisture during synthesis can hydrolyze esters, lowering yields .

- Recommendation : Standardize anhydrous conditions (e.g., molecular sieves) and report yields with error margins (±5%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.